3-Chloro-2,4-dimethylphenylboronic acid

Overview

Description

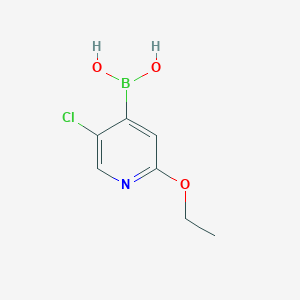

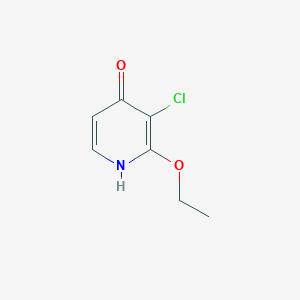

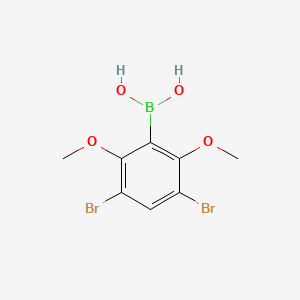

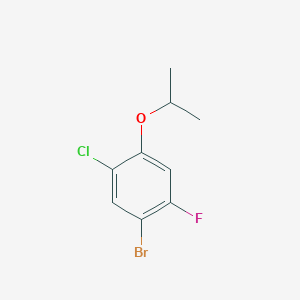

3-Chloro-2,4-dimethylphenylboronic acid is a chemical compound with the molecular formula C8H10BClO2 . It has a molecular weight of 184.43 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including this compound, are known for their wide application in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .Physical And Chemical Properties Analysis

This compound is a solid compound at room temperature . It has a molecular weight of 184.43 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-2,4-dimethylphenylboronic acid plays a critical role in various synthesis and chemical reaction processes. For instance, it promotes the efficient synthesis of 3-substituted indole derivatives through the aza-Friedel–Crafts reaction of indoles, aromatic aldehydes, and N,N-dimethylaniline at room temperature. This process is notable for its mild reaction conditions, excellent yields, and easy experimental workup, showcasing the compound's utility in creating complex organic structures (Goswami, Thorat, Shukla, & Bhusare, 2015).

Environmental Applications

The compound is also significant in environmental chemistry, particularly in understanding the formation and behavior of chlorinated by-products in water treatment. Research has demonstrated the transformation of pharmaceuticals into chlorinated derivatives upon exposure to chlorine, a common disinfectant in water treatment processes. This transformation underscores the environmental impact of chlorine-based disinfection and the necessity for monitoring and managing chlorinated by-products (Krkošek, Koziar, White, & Gagnon, 2011).

Advanced Materials and Catalysis

In the field of materials science and catalysis, this compound has been utilized in the development of luminescent agents for biological imaging. It contributes to the creation of thiol-reactive luminescent agents that accumulate in mitochondria, demonstrating potential applications in cellular imaging and diagnostics (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).

Catalysis and Organic Transformations

Furthermore, its application extends to catalysis, where it serves as a reagent in various organic transformations. The compound's utility in promoting reactions under mild conditions, with high yields, broadens its application in synthesizing medically and industrially relevant organic compounds. Its role in facilitating the Suzuki cross-coupling reactions exemplifies its importance in constructing complex organic molecules with precision and efficiency (Deng, Zhang, Jiang, Xu, Liu, Li, & He, 2009).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

3-Chloro-2,4-dimethylphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key components in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the palladium catalyst and the organic substrates involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, this compound interacts with its targets through a process called transmetalation . This is a formally nucleophilic process where the boronic acid transfers the organic group from boron to palladium . The palladium catalyst, having undergone oxidative addition with an electrophilic organic group, accepts the organic group from the boronic acid .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of organic compounds, depending on the specific substrates used in the reaction .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and solubility, which can influence its absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these factors, as well as by its chemical structure .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in the reaction environment . For example, the compound is typically stored at 2-8°C to maintain its stability . Additionally, the Suzuki-Miyaura coupling is known for its mild and functional group tolerant reaction conditions , suggesting that the compound can maintain its efficacy under a variety of conditions.

properties

IUPAC Name |

(3-chloro-2,4-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWIRIWFGDHDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250282 | |

| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121515-11-3 | |

| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)